molecular formula C16H16N2O6 B2962961 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034610-66-5

3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No. B2962961
M. Wt: 332.312
InChI Key: SNCASYGTQKVSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxine ring, an azetidine ring, and an oxazolidine-2,4-dione ring .

Scientific Research Applications

Synthesis and Thermolysis

Research on Δ3-1,3,4-Oxadiazolines, which are closely related to oxazolidine derivatives, reveals insights into the synthesis and thermolytic behavior of these compounds. Studies demonstrate the synthesis of oxadiazolines spiro-fused to oxazolidines, undergoing thermolysis to generate aminooxycarbenes, suggesting a mechanism involving a carbonyl ylide intermediate. These findings are significant for understanding the chemical behavior and potential applications of related oxazolidine compounds in synthetic chemistry and materials science (Couture & Warkentin, 1997).

Luminescent Dyes

Another application area is the development of new luminescent dyes. Compounds with oxazolidine moieties have been used to create linear polyconjugated compounds exhibiting strong luminescence in solutions, solid state, and electroluminescent properties. This opens avenues for using oxazolidine derivatives in creating advanced luminescent materials and optoelectronic devices (Olkhovik et al., 2011).

Antibacterial Agents

The synthesis of azetidinylquinolones, incorporating azetidine moieties, highlights the exploration of new antibacterial agents. These compounds, through structural optimization, show potential for developing novel antibiotics, emphasizing the importance of azetidine and oxazolidine derivatives in pharmaceutical research (Frigola et al., 1995).

Organic Synthesis Innovations

Further research includes the development of novel synthetic methodologies using oxazolidin-2,4-diones as precursors for N',N'-disubstituted alpha-hydroxyhydrazides. These methodologies, both conventional and microwave-assisted, underline the versatility of oxazolidine derivatives in facilitating diverse organic transformations (Kurz & Widyan, 2005).

Carbon Dioxide Utilization

Innovative organocatalytic systems based on oxazolidinones for carbon dioxide fixation at atmospheric pressure point to environmental applications. These systems enable the conversion of carbon dioxide into valuable compounds, showcasing the role of oxazolidine derivatives in addressing climate change and resource utilization challenges (Yu et al., 2017).

properties

IUPAC Name

3-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-13-9-24-16(21)18(13)8-10-6-17(7-10)15(20)11-2-1-3-12-14(11)23-5-4-22-12/h1-3,10H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCASYGTQKVSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)CN4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

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